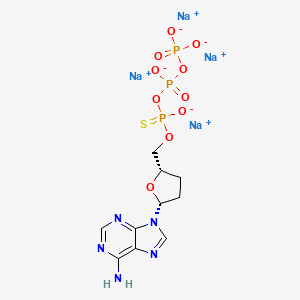
P-P-sP-Ade-ddRibf.4Na+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-P-sP-Ade-ddRibf4Na+ is a synthetic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-P-sP-Ade-ddRibf.4Na+ involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route typically starts with the preparation of the nucleoside precursor, followed by the introduction of the phosphate groups and the final coupling to form the desired compound. Reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of P-P-sP-Ade-ddRibf.4Na+ may involve large-scale synthesis using automated equipment and stringent quality control measures. The process may include continuous flow reactors, high-performance liquid chromatography (HPLC) for purification, and advanced analytical techniques to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
P-P-sP-Ade-ddRibf.4Na+ can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of P-P-sP-Ade-ddRibf.4Na+ include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of P-P-sP-Ade-ddRibf4Na+ depend on the specific reaction conditions and reagents used
Scientific Research Applications
P-P-sP-Ade-ddRibf
Chemistry: As a model compound for studying nucleic acid chemistry and reaction mechanisms.
Biology: In research related to nucleic acid interactions, enzymatic processes, and cellular functions.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Use in the development of diagnostic tools, biosensors, and other biotechnological applications.
Mechanism of Action
The mechanism of action of P-P-sP-Ade-ddRibf.4Na+ involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various biochemical pathways by binding to these targets and altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to P-P-sP-Ade-ddRibf.4Na+ include other nucleic acid derivatives and analogs, such as:
Adenosine triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.
Deoxyadenosine monophosphate (dAMP): A nucleotide involved in DNA synthesis.
Phosphorothioate oligonucleotides: Synthetic analogs used in antisense therapy.
Uniqueness
P-P-sP-Ade-ddRibf4Na+ is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N5Na4O10P3S |
|---|---|
Molecular Weight |
579.18 g/mol |
IUPAC Name |
tetrasodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O10P3S.4Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,28?;;;;/m0..../s1 |
InChI Key |
XHGOPPWSTWXSKT-HAGVXKASSA-J |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



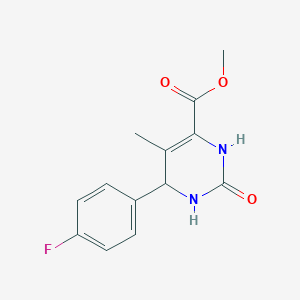
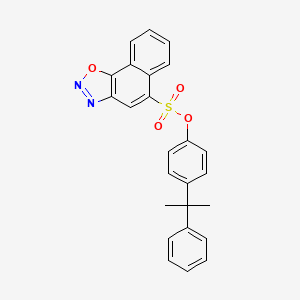
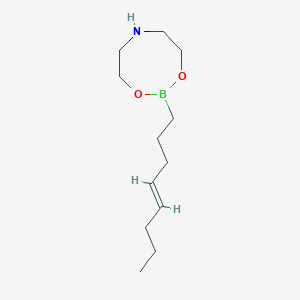
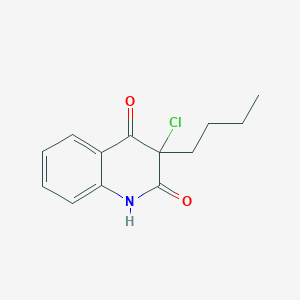
![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
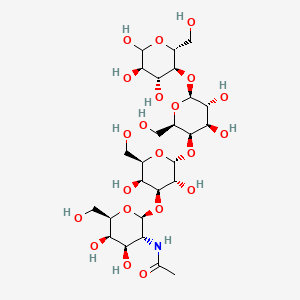



![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

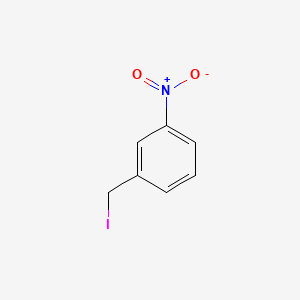
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
